molecular formula C14H20FN3O2 B1443106 tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 918502-22-4

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1443106
CAS No.: 918502-22-4
M. Wt: 281.33 g/mol
InChI Key: WTHVGMCMFDHVCJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20FN3O2 and a molecular weight of 281.329 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-fluoropyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it valuable for specific research and industrial applications.

Biological Activity

tert-Butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate (CAS No. 918502-22-4) is a synthesized compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H20FN3O2
  • Molecular Weight: 281.329 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluoropyridine moiety enhances its binding affinity to various molecular targets, potentially modulating their functions. The compound has been shown to participate in:

  • Receptor-Ligand Interactions: It can act as an antagonist or agonist depending on the target receptor.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, which is crucial for its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Neuropharmacological Effects

Studies have shown that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating disorders like depression and anxiety.

2. Antidepressant Activity

In vitro studies have demonstrated that derivatives of piperazine compounds can exhibit antidepressant-like effects through modulation of serotonin receptors. The specific interaction with the serotonin receptor subtypes remains an area of active research.

3. Antitumor Properties

Some studies suggest that similar piperazine derivatives have shown cytotoxic effects against various cancer cell lines. While direct evidence for this compound is limited, its structural similarities to known antitumor agents warrant further investigation.

Research Findings and Case Studies

Study ReferenceFindings
Demonstrated the synthesis and characterization of the compound, highlighting its potential as a building block in drug development.
Evaluated biological activities through receptor binding assays, indicating significant interactions with serotonin receptors.
Investigated related compounds showing protective effects against neurodegeneration, suggesting similar potential for this compound in neuroprotection.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds indicate that minor modifications in the piperazine ring or substituents can significantly alter biological activity. For instance:

CompoundStructural VariationBiological Activity
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylateFluorine at position 6Different receptor affinity patterns observed
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateBromine instead of fluorineExhibited reduced potency in receptor binding assays

Properties

IUPAC Name

tert-butyl 4-(5-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHVGMCMFDHVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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